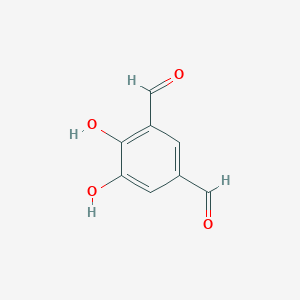
1,2-Dihydroxy-3,5-diformylbenzene
Übersicht
Beschreibung
1,2-Dihydroxy-3,5-diformylbenzene is a useful research compound. Its molecular formula is C8H6O4 and its molecular weight is 166.132. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2-Dihydroxy-3,5-diformylbenzene, also known as 1,2-dihydroxy-3,5-benzenedicarboxaldehyde, is a compound of significant interest in various fields of biological and medicinal chemistry. Its unique structure allows it to participate in numerous biological activities, making it a subject of extensive research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features two hydroxyl groups and two formyl groups attached to a benzene ring. This configuration is crucial for its reactivity and biological interactions.
Chemical Structure
- Molecular Formula : C9H8O4
- Molecular Weight : 180.16 g/mol
- Functional Groups : Hydroxyl (-OH), Aldehyde (-CHO)
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are essential for neutralizing free radicals, thus preventing oxidative stress-related damage in cells. A study demonstrated that this compound effectively scavenges free radicals in vitro, suggesting its potential use as a natural antioxidant in food preservation and health supplements .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Mechanism : The compound activates caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential application in treating inflammatory diseases .
Antimicrobial Activity
This compound has shown antimicrobial effects against various bacterial strains. In vitro studies report effective inhibition of:
- Bacteria Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 100 µg/mL depending on the strain .
The biological effects of this compound can be attributed to its ability to interact with cellular targets:
- Binding to Proteins : The aldehyde groups can form Schiff bases with amino groups in proteins, altering their function.
- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis by regulating key proteins involved in these processes.
Case Study 1: Antioxidant Activity
In a study conducted by Zhang et al., this compound was tested for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radicals compared to control samples.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 30 |
| Ascorbic Acid | 25 |
Case Study 2: Anticancer Mechanism
A research article by Liu et al. evaluated the effects of this compound on MCF-7 cells. The study found that treatment with 50 µM of this compound resulted in a significant increase in apoptosis markers.
| Treatment Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| Control | 5 |
| 25 | 20 |
| 50 | 45 |
Eigenschaften
IUPAC Name |
4,5-dihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-6(4-10)8(12)7(11)2-5/h1-4,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVWIUMDDXVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














